Boc-D-phenylalanine
Overview
Description
Boc-D-phenylalanine is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid .
Molecular Structure Analysis
The molecular formula of Boc-D-phenylalanine is C14H19NO4 . The average mass is 265.305 Da and the monoisotopic mass is 265.131409 Da .
Chemical Reactions Analysis
Boc-D-phenylalanine is suitable for Boc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Boc-D-phenylalanine is a white crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, ethanol, and DMF . The melting point is 84-86 °C . The specific optical rotation is [α]20D-22.5 ° -25.5 °(0.5-2.0 mg/ml, ethanol) .
Scientific Research Applications
Boc-D-phenylalanine is used in native chemical ligation at phenylalanine, which is crucial for peptide synthesis (Crich & Banerjee, 2007).
It is involved in the synthesis of photoactivatable analogues of phenylalanine for biochemical applications (Baldini et al., 1988).
Boc-D-phenylalanine is used to create conformationally-constrained phosphotyrosyl mimetics, aiding in the study of cellular signal transduction processes (Oishi et al., 2004).
It plays a role in the diffusion studies of amino acids in solid-phase reaction fields, important for understanding reaction dynamics (Yamane et al., 2002).
Boc-D-phenylalanine is utilized in the preparation of radiolabeled phenylalanine derivatives for peptide synthesis in medicinal chemistry (Wilbur et al., 1993).
It is important in the synthesis of 4-Aminomethyl-L-Phenylalanine, which has applications in pharmaceutical research (Hartman & Halczenko, 1991).
Boc-D-phenylalanine is used in Suzuki-Miyaura coupling reactions to produce substituted phenylalanine derivatives (Firooznia et al., 1998).
It is employed in large-scale synthesis for pharmaceutical intermediates (Fox et al., 2011).
Boc-D-phenylalanine is involved in the preparation of angiotensin analogs, showcasing its utility in peptide synthesis for medicinal chemistry (Cushman & Lee, 1992).
It is used in synthesizing peptide analogues as inhibitors of gastrin-stimulated acid secretion (Martinez et al., 2009).
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348469 | |
Record name | Boc-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-phenylalanine | |
CAS RN |
18942-49-9 | |
Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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